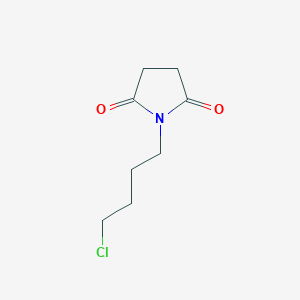
1-(4-Chlorobutyl)pyrrolidine-2,5-dione
Overview
Description
1-(4-Chlorobutyl)pyrrolidine-2,5-dione is a specialty product for proteomics research . It has a molecular formula of C8H12ClNO2 and a molecular weight of 189.64 .
Molecular Structure Analysis
The molecular structure of 1-(4-Chlorobutyl)pyrrolidine-2,5-dione is represented by the linear formula C8H12O2N1Cl1 .Physical And Chemical Properties Analysis
1-(4-Chlorobutyl)pyrrolidine-2,5-dione is a solid compound . Its InChI code is 1S/C8H12ClNO2/c9-5-1-2-6-10-7(11)3-4-8(10)12/h1-6H2 .Scientific Research Applications
Proteomics Research
1-(4-Chlorobutyl)pyrrolidine-2,5-dione is utilized in proteomics research, which involves the large-scale study of proteins, particularly their structures and functions. This compound can be used to modify proteins, aiding in the identification and characterization of protein interactions and functions .
Drug Development
In drug development, 1-(4-Chlorobutyl)pyrrolidine-2,5-dione serves as a building block for synthesizing new pharmaceutical compounds. Its unique chemical structure allows it to be incorporated into various drug candidates, potentially leading to the discovery of new therapeutic agents .
Chemical Synthesis
This compound is valuable in organic chemistry for the synthesis of more complex molecules. It can act as an intermediate in the production of various chemical compounds, facilitating the creation of new materials and chemicals with specific properties .
Neuropharmacology
1-(4-Chlorobutyl)pyrrolidine-2,5-dione is studied for its potential effects on the nervous system. Researchers investigate its interactions with neurotransmitter systems to understand its potential as a neuropharmacological agent, which could lead to new treatments for neurological disorders .
Agricultural Chemistry
In agricultural chemistry, this compound is explored for its potential use in developing new agrochemicals. These could include pesticides, herbicides, or growth regulators that help improve crop yields and protect plants from pests and diseases .
Material Science
Researchers in material science use 1-(4-Chlorobutyl)pyrrolidine-2,5-dione to develop new materials with unique properties. Its incorporation into polymers or other materials can enhance their mechanical, thermal, or chemical properties, leading to innovative applications in various industries .
Environmental Science
This compound is also studied for its potential environmental applications. Researchers explore its use in the development of new methods for pollution control, such as the degradation of harmful substances or the removal of contaminants from water and soil .
Biochemical Research
In biochemical research, 1-(4-Chlorobutyl)pyrrolidine-2,5-dione is used to study enzyme mechanisms and interactions. Its ability to modify specific biochemical pathways makes it a valuable tool for understanding complex biological processes and developing new biotechnological applications .
Santa Cruz Biotechnology Santa Cruz Biotechnology ChemicalBook
Safety and Hazards
properties
IUPAC Name |
1-(4-chlorobutyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO2/c9-5-1-2-6-10-7(11)3-4-8(10)12/h1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNGCHRHNPKAAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Chloro-6-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyridine](/img/structure/B3034870.png)
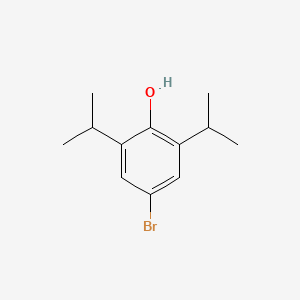
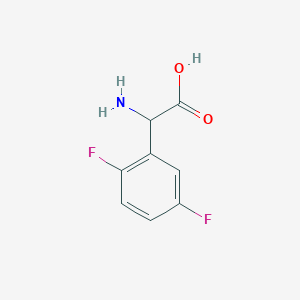
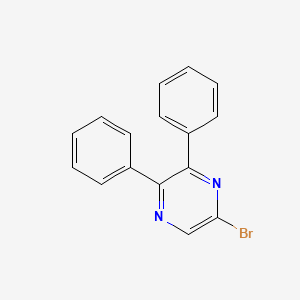
![2-[(Cyanomethyl)sulfonyl]benzoic acid](/img/structure/B3034874.png)

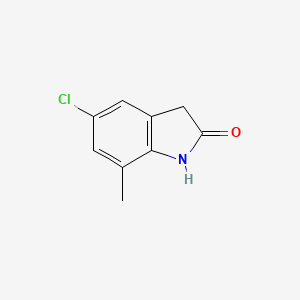
![2-(dimethylaminomethylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B3034879.png)
![4-{[(4-Chlorobenzyl)oxy]amino}[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3034881.png)
![4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3034882.png)

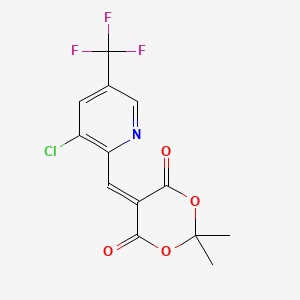
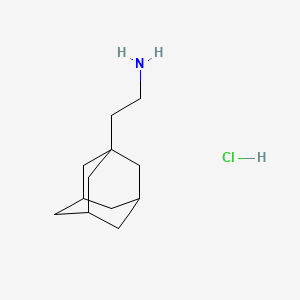
![5,5-Dimethyl-3-[(4-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B3034890.png)